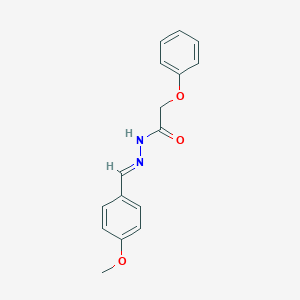

N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide

概要

説明

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

準備方法

Synthetic Routes and Reaction Conditions

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically occurs in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require catalysts such as acids or bases and can be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

科学的研究の応用

Synthesis of N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenoxyacetohydrazide. This reaction is facilitated by acidic conditions, leading to the formation of the hydrazone linkage, which is crucial for its biological activity. The structure is confirmed through various spectroscopic methods including FT-IR, NMR, and mass spectrometry.

Pharmacological Applications

This compound exhibits a range of pharmacological activities:

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in anticancer research, particularly against breast cancer cell lines (MCF-7). In vitro studies have reported varying IC50 values, indicating its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

Hydrazone compounds are known for their antioxidant properties. The ferric reducing antioxidant power (FRAP) assay has shown that this compound exhibits strong antioxidant activity, which may contribute to its therapeutic effects .

Anti-inflammatory Effects

Recent studies have investigated the analgesic properties of related hydrazone compounds, suggesting that this compound may also possess anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Industrial Applications

Beyond pharmacology, this compound has potential applications in various industrial sectors:

Dyes and Pigments

Hydrazone compounds are often utilized in the manufacture of dyes due to their ability to form stable complexes with metals. This property can be harnessed for developing vibrant colorants in textiles and other materials .

Agricultural Chemicals

The compound may serve as a precursor for agricultural pesticides or growth stimulants, contributing to enhanced crop yields and pest resistance .

Case Studies and Research Findings

作用機序

The mechanism of action of N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and molecular targets are still under investigation .

類似化合物との比較

Similar Compounds

- N-(4-methoxybenzylidene)isonicotinohydrazone

- N-(4-methoxybenzylidene)-4-butylaniline

- N-(4-methoxybenzylidene)aniline

Uniqueness

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide is unique due to its specific structural features, such as the presence of both methoxy and phenoxy groups. These features contribute to its distinct chemical and biological properties compared to other similar compounds .

生物活性

N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a hydrazone linkage, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Study: Anticancer Efficacy

In a study conducted by Kucukguzel et al., the compound was evaluated for its cytotoxic effects on MCF-7 cells. The IC50 value was determined to be approximately 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

In vitro studies have shown that this compound is effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and FRAP. Results indicate a strong ability to scavenge free radicals.

Research Findings on Antioxidant Activity

A study reported that the DPPH scavenging activity of this compound was comparable to ascorbic acid, with an IC50 value of 50 µg/mL .

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes.

- Antioxidant Mechanism : The hydrazone moiety enhances electron donation capabilities, leading to effective radical scavenging.

特性

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)11-17-18-16(19)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMWLLMFKPISCN-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。